molecular formula C23H28ClN3O3S B2625411 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1215342-17-8

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2625411
CAS No.: 1215342-17-8
M. Wt: 462.01
InChI Key: RPGXXOCLTDOAQY-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride (CAS 1215342-17-8) is a chemical compound with a molecular formula of C23H28ClN3O3S and a molecular weight of 462.0 g/mol . This research compound features a benzothiazole core, a moiety widely recognized in medicinal chemistry for its diverse biological activities. While specific studies on this exact molecule are limited, structural analogs based on the benzothiazole scaffold, such as 6-nitrobenzo[d]thiazol-2-amine, have demonstrated significant efficacy in biomedical research models, showing potential in ameliorating ethanol-induced fatty liver disease through lipogenesis inhibition and anti-inflammatory expression . Furthermore, other benzothiazole derivatives like 6-hydroxybenzothiazole-2-carboxamide are being investigated as potent and specific monoamine oxidase B (MAO-B) inhibitors, indicating the scaffold's relevance in neuroprotective research for neurodegenerative diseases such as Parkinson's and Alzheimer's . The structure of this compound includes a morpholinoethyl chain, which may influence its solubility and pharmacokinetic properties, making it a valuable intermediate or tool compound for pharmaceutical development and biochemical screening. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-20-21(17-19)30-23(24-20)26(12-11-25-13-15-29-16-14-25)22(27)10-7-18-5-3-2-4-6-18;/h2-6,8-9,17H,7,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGXXOCLTDOAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic conditions to form the 6-methoxybenzo[d]thiazole core.

    Attachment of the Morpholinoethyl Group: The next step involves the alkylation of the benzo[d]thiazole core with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.

    Formation of the Phenylpropanamide Backbone: The final step includes the coupling of the intermediate with 3-phenylpropanoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholinoethyl group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in studying cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzo[d]thiazole moiety may bind to specific sites on proteins, altering their function. The morpholinoethyl group can enhance the compound’s solubility and bioavailability, while the phenylpropanamide backbone provides structural stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Benzothiazole Substituent Amine Side Chain Acyl Group Salt Form Notable Properties
Target Compound 6-Methoxy 2-Morpholinoethyl 3-Phenylpropanamide HCl Enhanced solubility via morpholine; electron-donating methoxy group
N-(6-Trifluoromethylbenzothiazol-2-yl) analogs 6-Trifluoromethyl None 2-(Methoxyphenyl)acetamide Not specified Electron-withdrawing CF₃ group; shorter acyl chain
N-(6-Fluorobenzo[d]thiazol-2-yl) derivative 6-Fluoro 3-(Dimethylamino)propyl 3-Phenylpropanamide HCl Fluorine's electronegativity; less polar side chain
Key Observations:

The 6-fluoro substituent in the compound combines electronegativity with smaller steric bulk, which may alter binding kinetics relative to methoxy.

Amine Side Chains: The 2-morpholinoethyl group in the target compound introduces a polar, rigid morpholine ring, improving solubility and possibly metabolic stability. In contrast, the 3-(dimethylamino)propyl group in the fluorinated analog offers a more flexible, less polar side chain, which could influence membrane permeability.

Acyl Group Variations :

  • The 3-phenylpropanamide backbone in the target compound and the derivative provides extended conjugation and hydrophobicity. The 2-(methoxyphenyl)acetamide group in analogs has a shorter acyl chain, reducing steric bulk but limiting hydrophobic interactions.
Physicochemical Data:
  • Target Compound: No direct data provided, but the morpholinoethyl group and hydrochloride salt predict moderate logP (lipophilicity) and high solubility.
  • Compounds : Thiadiazol derivatives (e.g., compound 20) show IR peaks for OH/NH (3433–3115 cm⁻¹) and NMR signals for aromatic protons (δ 7.03–8.69), consistent with hydrogen-bonding networks .
  • Compound: The 6-fluoro analog’s dimethylaminopropyl side chain may reduce crystallinity compared to the morpholinoethyl group, as tertiary amines often lower melting points .

Inferred Pharmacological Implications

  • Target Compound: The 6-methoxy group and morpholinoethyl side chain may optimize interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) while maintaining solubility for oral administration.
  • Trifluoromethyl Analogs : The electron-withdrawing CF₃ group could enhance metabolic stability but reduce affinity for electron-rich targets .
  • Fluorinated Analog : The 6-fluoro substitution might improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound notable for its complex molecular structure and potential therapeutic applications. Its molecular formula is C22H23ClN4O3S2C_{22}H_{23}ClN_{4}O_{3}S_{2} with a molecular weight of 491.02 g/mol. This compound features a benzo[d]thiazole core, a methoxy group, and a morpholinoethyl side chain, which may contribute to its pharmacological properties.

Biological Activity

The biological activity of this compound has not been extensively documented in scientific literature. However, based on structural similarities with other compounds, it is hypothesized that it could exhibit significant biological activities, particularly in anti-inflammatory and anticancer contexts.

Potential Mechanisms of Action:

  • Cyclooxygenase Inhibition: Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. Inhibiting COX-1 and COX-2 could lead to reduced inflammation and pain relief.
  • Targeting Enzymes and Receptors: The benzo[d]thiazole core may interact with various enzymes and receptors, modulating their activity. The morpholinoethyl group may enhance solubility and bioavailability, potentially improving therapeutic efficacy.

Case Studies

Currently, there are no published case studies specifically focusing on this compound. However, the following case studies on structurally related compounds highlight potential therapeutic applications:

  • Study on Benzothiazole Derivatives: A study demonstrated that certain benzothiazole derivatives exhibited significant anticancer activity by inducing apoptosis in cancer cells through the modulation of cellular signaling pathways.
  • Anti-inflammatory Effects: Another study focused on related compounds showed that they effectively reduced inflammation in animal models by inhibiting COX enzymes, suggesting a similar mechanism might be applicable to this compound.

Future Directions

Given the structural features of this compound, further research is warranted to explore its biological activity comprehensively. Potential areas for future investigation include:

  • In vitro and in vivo studies to establish the compound's efficacy and safety profile.
  • Mechanistic studies to elucidate how this compound interacts with specific biological targets.
  • Development of analogs to enhance potency and selectivity for therapeutic applications.

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